3-Chloro-4-(ethanesulfonyl)aniline
Overview
Description
3-Chloro-4-(ethanesulfonyl)aniline is a chemical compound that contains a total of 32 atoms; 14 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, 2 Sulfur atoms, and 1 Chlorine atom . It contains 32 bonds in total; 18 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 2 sulfones .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring, a primary aromatic amine, and two sulfones . The molecule contains 32 bonds in total, including 18 non-H bonds, 10 multiple bonds, 5 rotatable bonds, and 4 double bonds .Scientific Research Applications
Synthetic Applications in Organic Chemistry
3-Chloro-4-(ethanesulfonyl)aniline serves as a precursor or intermediate in the synthesis of various organic compounds. For example, Prakash Anjanappa et al. (2008) explored the use of related ethanesulfonyl amide derivatives in palladium-catalyzed amination of aryl halides, highlighting its utility in preparing anilines with sensitive functional groups (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008). This showcases the compound's role in facilitating complex chemical syntheses.
Materials Science and NLO Applications
In materials science, derivatives of chloroaniline, similar to this compound, have been studied for their potential use in nonlinear optical (NLO) materials. B. Revathi et al. (2017) conducted vibrational analysis of chloroaniline derivatives to assess their suitability for NLO applications, indicating the broader relevance of chloroaniline compounds in developing new materials with desirable optical properties (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Mechanism of Action
Target of Action
It’s structurally similar to artesunate-3-chloro-4(4-chlorophenoxy) aniline (atsa), which has been shown to have antiplasmodial activity againstP. falciparum .
Mode of Action
ATSA has been shown to inhibit the growth of P. falciparum . The specific interaction between 3-Chloro-4-(ethanesulfonyl)aniline and its targets warrants further investigation.
Biochemical Pathways
It’s structurally similar to atsa, which has been shown to have antiplasmodial activity . This suggests that this compound may affect similar biochemical pathways involved in the life cycle of P. falciparum.
Pharmacokinetics
In silico prediction of admet profiles was assayed using preadmet online prediction tool for atsa
Result of Action
Based on its structural similarity to atsa, it may have similar effects, such as inhibiting the growth ofP. falciparum .
Properties
IUPAC Name |
3-chloro-4-ethylsulfonylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQATKCEUCFMHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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